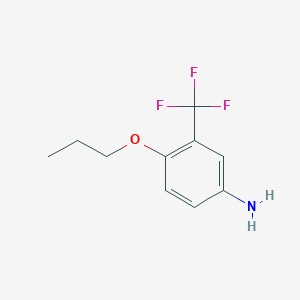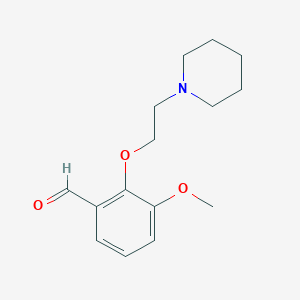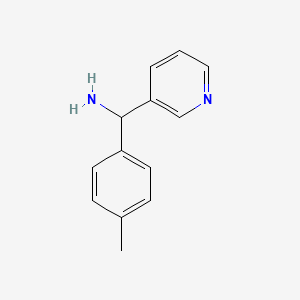
C-Pyridin-3-yl-C-p-tolyl-methylamine
Übersicht
Beschreibung
“C-Pyridin-3-yl-C-p-tolyl-methylamine” is a biochemical used for proteomics research . Its molecular formula is C13H14N2 .
Molecular Structure Analysis
The molecular weight of “this compound” is 198.26 . In its dihydrochloride form, the molecular formula is C13H14N2•2HCl, and the molecular weight is 271.19 .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C13H14N2, and its molecular weight is 198.26 . When it forms a dihydrochloride, the molecular formula becomes C13H14N2•2HCl, and the molecular weight increases to 271.19 .Wissenschaftliche Forschungsanwendungen
Chemical Inhibition of Cytochrome P450 Isoforms
C-Pyridin-3-yl-C-p-tolyl-methylamine is pertinent in the context of chemical inhibitors used to study the metabolism of various drugs by cytochrome P450 (CYP) isoforms in human liver microsomes. Potent and selective chemical inhibitors, including compounds similar to this compound, help in understanding the specific CYP isoforms involved in drug metabolism, crucial for predicting drug-drug interactions. This selectivity is vital for deciphering the involvement of specific CYP isoforms in the metabolism of structurally diverse drugs, which is essential for the safe co-administration of multiple drugs (Khojasteh et al., 2011).
Paraquat Poisonings and Lung Toxicity
Although not directly related to this compound, the review on paraquat poisonings offers insights into the chemical properties and toxicological effects of compounds with similar structural motifs, highlighting the critical nature of understanding such compounds' biochemical and pharmacological profiles. The focus is on lung toxicity mechanisms, clinical features, and the lack of effective treatments, emphasizing the need for safe handling and application of chemical compounds (Dinis-Oliveira et al., 2008).
Medicinal Importance of Pyridine Derivatives
The medicinal importance of pyridine derivatives, including compounds similar to this compound, is underscored by their wide range of biological activities and clinical applications. This includes their roles in the development of new therapeutic agents due to their structural diversity and significant pharmacological properties (Altaf et al., 2015).
Antiviral Activities of Pyridine Derivatives
A comprehensive review on the antiviral activities of pyridine derivatives from 2000 to 2020 highlights the significance of these compounds in medicinal chemistry. Pyridine derivatives exhibit broad biological activities, including antiviral against various viruses, showcasing the potential of this compound-like compounds in developing new antiviral agents (Alizadeh & Ebrahimzadeh, 2021).
Chemosensing Applications of Pyridine Derivatives
Pyridine derivatives play a crucial role in chemosensing applications due to their high affinity for various ions and neutral species. These compounds, including those structurally related to this compound, are used as highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples, highlighting their importance in analytical chemistry (Abu-Taweel et al., 2022).
Eigenschaften
IUPAC Name |
(4-methylphenyl)-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-4-6-11(7-5-10)13(14)12-3-2-8-15-9-12/h2-9,13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNMQRAKXSIYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)amine](/img/structure/B3163302.png)
![({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163304.png)



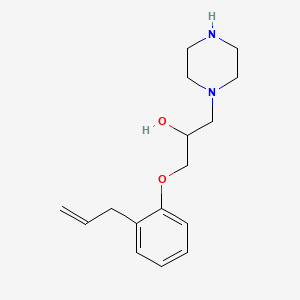

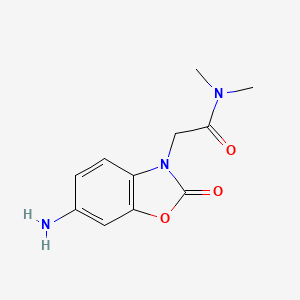
![({1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-YL}-methyl)methylamine](/img/structure/B3163356.png)
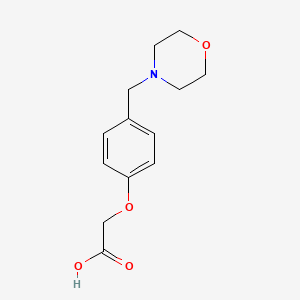
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)
